Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is an organic compound that belongs to the class of esters It features a bromophenyl group, a methoxyethylamino group, and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate typically involves the following steps:
Amination: The attachment of the methoxyethylamino group.
Esterification: The formation of the acetate ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery and development.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(2-fluorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
methyl 2-(2-bromophenyl)-2-(2-methoxyethylamino)acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
PVMUPILIQGAEKL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(C1=CC=CC=C1Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.